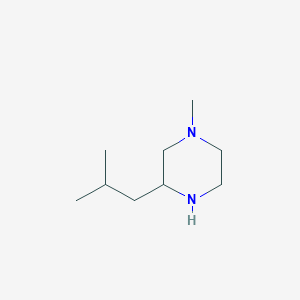

![molecular formula C17H12BrN5O B2385536 6-苄基-3-(4-溴苯基)三唑并[4,5-d]嘧啶-7-酮 CAS No. 893921-09-0](/img/structure/B2385536.png)

6-苄基-3-(4-溴苯基)三唑并[4,5-d]嘧啶-7-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “6-Benzyl-3-(4-bromophenyl)triazolo[4,5-d]pyrimidin-7-one” is a derivative of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine . These compounds are known to be novel CDK2 inhibitors, which are appealing targets for cancer treatment .

Synthesis Analysis

The synthesis of similar compounds involves the use of sodium hydride (NaH) to generate anions from the starting compounds. These anions then undergo aromatization to give the desired triazolo[4,5-d]pyrimidine derivatives .Molecular Structure Analysis

The molecular structure of these compounds features the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds .Chemical Reactions Analysis

The reaction of similar compounds with sodium hydroxide in dimethyl sulfoxide (DMSO) results in aryl migration, followed by oxidative decarboxylation, giving the desired triazolo[4,5-d]pyrimidines .Physical And Chemical Properties Analysis

While specific physical and chemical properties for “6-Benzyl-3-(4-bromophenyl)triazolo[4,5-d]pyrimidin-7-one” were not found, similar compounds are typically solid at room temperature .科学研究应用

合成和生物活性

6-苄基-3-(4-溴苯基)三唑并[4,5-d]嘧啶-7-酮属于一类已被合成并用于生物活性研究的化合物。这种化合物,像其结构类似物一样,通常被研究其在各种生物应用中的潜在作用,如抗微生物和抗肿瘤性质。例如,具有类似结构特征的化合物已被合成并在体外针对某些病毒和肿瘤细胞进行测试,其中一些化合物在体外对麻疹表现出显著活性,并对L1210和P388白血病表现出中等抗肿瘤活性(Petrie et al., 1985)。

抗微生物应用

合成新颖衍生物,包括与三唑嘧啶结构相关的化合物,已被追求其抗微生物活性。已对各种合成化合物针对一系列微生物菌株的有效性进行了测试,显示出有希望的抗微生物活性,这表明了6-苄基-3-(4-溴苯基)三唑并[4,5-d]嘧啶-7-酮在类似应用中的潜力(Farghaly & Hassaneen, 2013)。

抗肿瘤和抗微生物潜力

对具有三唑嘧啶核心的化合物进行进一步研究已显示出一系列生物活性。研究已强调噻唑嘧啶及其衍生物的合成作为潜在的抗微生物和抗肿瘤剂。这些研究为理解6-苄基-3-(4-溴苯基)三唑并[4,5-d]嘧啶-7-酮在类似情境中的能力提供了基础,尽管具体活性可能会根据确切的结构和取代基而有所变化(Said et al., 2004)。

作用机制

未来方向

属性

IUPAC Name |

6-benzyl-3-(4-bromophenyl)triazolo[4,5-d]pyrimidin-7-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12BrN5O/c18-13-6-8-14(9-7-13)23-16-15(20-21-23)17(24)22(11-19-16)10-12-4-2-1-3-5-12/h1-9,11H,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAUCTLQFIOWZQX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=NC3=C(C2=O)N=NN3C4=CC=C(C=C4)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12BrN5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Benzyl-3-(4-bromophenyl)triazolo[4,5-d]pyrimidin-7-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

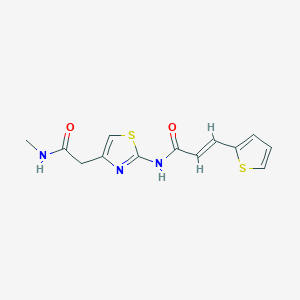

![N-(4-bromo-2-fluorophenyl)-2-(3-oxo-6-propan-2-ylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)acetamide](/img/structure/B2385457.png)

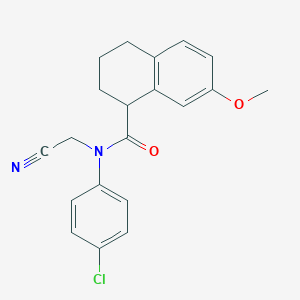

![Carbonic acid;2-[(E)-(2-chlorophenyl)methylideneamino]guanidine](/img/structure/B2385460.png)

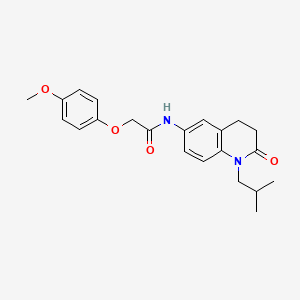

![Methyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B2385465.png)

![2-methoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2385466.png)

![6-(2,5-Dimethylfuran-3-carbonyl)-1,1-difluoro-6-azaspiro[2.5]octane](/img/structure/B2385471.png)

![1-[3,5-Diethyl-4-(hydroxymethyl)phenyl]ethanone](/img/structure/B2385473.png)